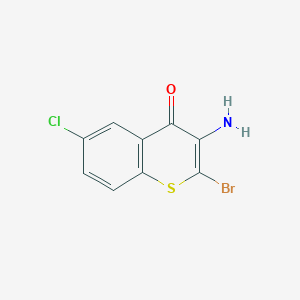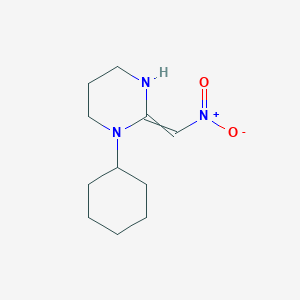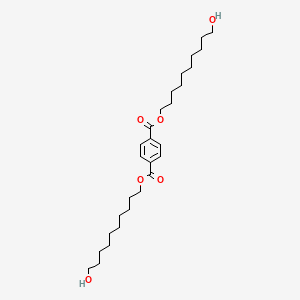![molecular formula C5H6O2 B14589957 2,4-Dioxabicyclo[3.2.0]hept-6-ene CAS No. 61253-93-8](/img/structure/B14589957.png)
2,4-Dioxabicyclo[3.2.0]hept-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dioxabicyclo[320]hept-6-ene is a bicyclic organic compound characterized by its unique structure, which includes two oxygen atoms and a double bond within a seven-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dioxabicyclo[3.2.0]hept-6-ene can be synthesized through several methods. One common approach involves the photooxygenation of silacyclopentadienes, which leads to the formation of 2,4-dioxa-3-silabicyclo[3.2.0]hept-6-ene . This reaction typically requires specific conditions such as the presence of light and oxygen.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound’s synthesis on a larger scale would likely involve optimizing the reaction conditions used in laboratory settings to ensure higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dioxabicyclo[3.2.0]hept-6-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include N-benzylideneaniline N-oxide, nitrile oxides, and diazomethane . The conditions for these reactions often involve specific temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, cycloaddition reactions can yield various adducts with distinct stereochemistry .
Applications De Recherche Scientifique
2,4-Dioxabicyclo[3.2.0]hept-6-ene has several scientific research applications, including:
Chemistry: It is used as a synthetic equivalent of acetylene and cyclobutadiene in various chemical reactions.
Biology and Medicine:
Industry: The compound’s unique structure and reactivity make it a valuable intermediate in the production of complex organic molecules.
Mécanisme D'action
The mechanism by which 2,4-Dioxabicyclo[3.2.0]hept-6-ene exerts its effects involves its ability to participate in cycloaddition reactions. The molecular targets and pathways involved in these reactions include the formation of new carbon-carbon and carbon-oxygen bonds, which are facilitated by the compound’s strained bicyclic structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione: This compound is similar in structure but contains additional carbonyl groups, which influence its reactivity and applications.
2,4-Dioxo-3-oxabicyclo[3.2.0]hept-6-ene: Another related compound used as a synthetic equivalent of acetylene and cyclobutadiene.
Uniqueness
2,4-Dioxabicyclo[3.2.0]hept-6-ene is unique due to its specific arrangement of oxygen atoms and double bonds within a seven-membered ring. This structure imparts distinct reactivity patterns, making it valuable for specific synthetic applications.
Propriétés
Numéro CAS |
61253-93-8 |
|---|---|
Formule moléculaire |
C5H6O2 |
Poids moléculaire |
98.10 g/mol |
Nom IUPAC |
2,4-dioxabicyclo[3.2.0]hept-6-ene |
InChI |
InChI=1S/C5H6O2/c1-2-5-4(1)6-3-7-5/h1-2,4-5H,3H2 |
Clé InChI |
BJIVOEBYQBXYNZ-UHFFFAOYSA-N |
SMILES canonique |
C1OC2C=CC2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone](/img/structure/B14589882.png)

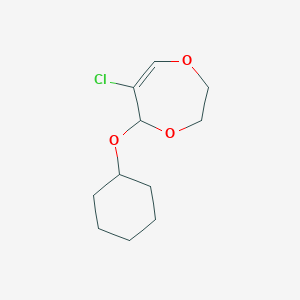
![Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-](/img/structure/B14589893.png)


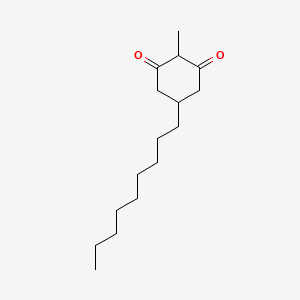
![Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate](/img/structure/B14589919.png)
